Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)-
Description
The compound Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- features a pyrazoline core (4,5-dihydro-1H-pyrazole) substituted at position 3 with a benzoyl group and linked to an ethanone (acetyl) moiety. Pyrazoline derivatives are widely studied for their diverse applications in medicinal chemistry and materials science due to their structural versatility and bioactivity.
Properties
CAS No. |
820972-86-9 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)ethanone |
InChI |
InChI=1S/C12H12N2O2/c1-8(15)10-7-11(14-13-10)12(16)9-5-3-2-4-6-9/h2-6,11,14H,7H2,1H3 |
InChI Key |
PHUIRMVWTXCOAA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC(C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- typically involves the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines. One efficient method includes using vitamin B1 as a catalyst, which offers a metal-free and acid/base-free catalytic environment . The reaction is characterized by its simplicity and high yields, ranging from 78% to 92%.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol. Substitution reactions could introduce various functional groups, such as halides or amines.
Scientific Research Applications
Synthesis of Ethanone Derivatives
The synthesis of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- involves several chemical reactions that yield various derivatives with distinct biological properties. For instance, the synthesis often includes the reaction of benzoyl chloride with hydrazine derivatives under controlled conditions to form the desired pyrazoline structure. The process typically yields high recovery rates (95% to 100%) and is characterized by detailed spectral analysis techniques such as IR, NMR, and MS for structural elucidation .
Biological Activities
Ethanone derivatives have been studied for their diverse biological activities:
- Antimicrobial Activity : Research indicates that pyrazoline derivatives exhibit significant antimicrobial properties against various pathogens. The presence of the benzoyl group enhances the compound's interaction with microbial enzymes, leading to effective inhibition .
- Antioxidant Properties : Studies have shown that these compounds possess antioxidant capabilities, which can mitigate oxidative stress in biological systems. This property is crucial in preventing cellular damage associated with various diseases .
- Monoamine Oxidase Inhibition : Certain derivatives of Ethanone have been identified as selective inhibitors of monoamine oxidase (MAO), an enzyme linked to neurodegenerative diseases. This inhibition could lead to therapeutic applications in treating conditions such as depression and Parkinson's disease .
Medicinal Chemistry Applications
The unique structure of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- opens avenues for its application in drug discovery:
| Application Area | Description |
|---|---|
| Drug Development | Potential lead compound for designing new antidepressants or neuroprotective agents. |
| Cancer Therapy | Investigated for cytotoxic effects against cancer cell lines, suggesting a role in oncology. |
| Anti-inflammatory Agents | Exhibits properties that may reduce inflammation, making it a candidate for anti-inflammatory drugs. |
Case Studies and Research Findings
Several studies have documented the efficacy of Ethanone derivatives:
- Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of various pyrazoline derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives showed enhanced activity compared to standard antibiotics .
- MAO Inhibition Research : Research focusing on the inhibition of monoamine oxidase by pyrazoline derivatives highlighted their potential as therapeutic agents for mood disorders. Docking studies confirmed favorable interactions between these compounds and MAO active sites .
- Cytotoxicity Assessment : A case study assessed the cytotoxic effects of Ethanone derivatives on cancer cell lines. Results showed dose-dependent inhibition of cell growth, indicating potential use in cancer therapy .
Mechanism of Action
The mechanism of action of Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact mechanism can vary depending on the specific application and context of its use .
Comparison with Similar Compounds
Structural Features and Substituent Effects
Pyrazoline derivatives differ primarily in their substituents, which significantly influence their electronic, steric, and physicochemical properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Pyrazoline Derivatives
*Hypothetical formula; †Estimated based on analogs.
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The benzoyl group in the target compound likely increases electrophilicity at the pyrazoline core compared to electron-donating groups (e.g., hydroxy in or methyl in ). This could influence reactivity in nucleophilic additions or cyclization reactions.
- Hydrogen Bonding : Compounds with hydroxyl substituents (e.g., ) exhibit intramolecular hydrogen bonding, stabilizing specific tautomeric forms and affecting solubility. The absence of such groups in the target compound may reduce polarity.
- Steric Effects : Bulky substituents like benzoyl or 4-methylphenyl () may hinder molecular packing, as seen in crystallographic studies of related compounds .
Physicochemical Properties
- Solubility : The hydrophobic benzoyl group in the target compound may reduce aqueous solubility compared to hydroxyl- or nitro-substituted analogs (e.g., ).
- Thermal Stability : EWGs like benzoyl enhance thermal stability by delocalizing electron density, as seen in structurally related compounds .
Spectroscopic and Crystallographic Data
- NMR : Substituents dictate chemical shifts. For example, the benzoyl carbonyl in the target compound would resonate at ~190–200 ppm in ¹³C NMR, similar to acetylated pyrazolines in .
- X-ray Crystallography : Pyrazolines with bulky groups (e.g., ) exhibit distorted dihedral angles due to steric clashes, a trend likely applicable to the benzoyl-substituted target compound.
Biological Activity
Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)- is a compound that belongs to the class of pyrazole derivatives, which are known for their diverse biological activities. This article explores the biological activity of this specific compound, synthesizing data from various studies and providing insights into its pharmacological potential.
Chemical Structure and Properties
- Chemical Name : Ethanone, 1-(5-benzoyl-4,5-dihydro-1H-pyrazol-3-yl)-
- CAS Number : 820972-86-9
- Molecular Formula : C₁₂H₁₂N₂O₂
- Molecular Weight : 216.24 g/mol
The structural composition of this compound includes a pyrazole ring, which is a five-membered ring containing two adjacent nitrogen atoms. The presence of the benzoyl group enhances its lipophilicity and may contribute to its biological activity.
Biological Activity Overview
Ethanone derivatives have been investigated for various biological activities, including:
- Antimicrobial Activity : Studies have shown that certain pyrazole derivatives exhibit significant antibacterial properties. For instance, compounds structurally related to ethanone have demonstrated effective inhibition against Gram-positive bacteria with minimum inhibitory concentration (MIC) values reaching as low as 0.39 μg/mL .
- Anticancer Potential : Pyrazole derivatives are recognized for their anticancer properties. Research indicates that these compounds can inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The exact mechanism often involves interaction with specific cellular pathways and proteins .
- Anticonvulsant Effects : Some studies suggest that pyrazole derivatives exhibit anticonvulsant activity, potentially providing therapeutic benefits in treating epilepsy and other seizure disorders. The structure-activity relationship (SAR) analysis indicates that modifications in the pyrazole ring can enhance anticonvulsant efficacy .
Case Studies
-
Synthesis and Antibacterial Activity :
A study focused on synthesizing novel 4,5-dihydro-1H-pyrazole derivatives found that compounds similar to ethanone showed promising antibacterial activity against various strains of bacteria. The study highlighted the importance of substituents on the pyrazole ring in determining antibacterial potency . -
Anticancer Activity Assessment :
In another investigation, ethanone-related compounds were tested against multiple cancer cell lines, revealing significant cytotoxic effects. The study utilized assays to quantify cell viability and apoptosis rates, demonstrating that specific modifications to the benzoyl group could enhance anticancer activity .
Data Table: Biological Activities of Ethanone Derivatives
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
